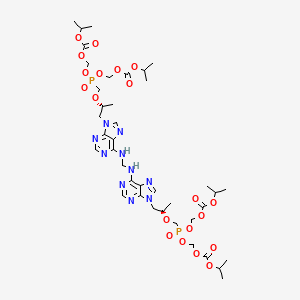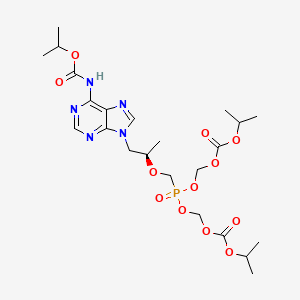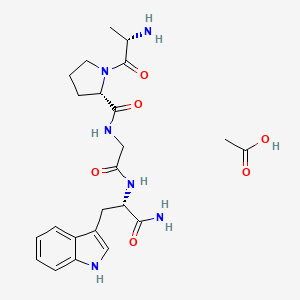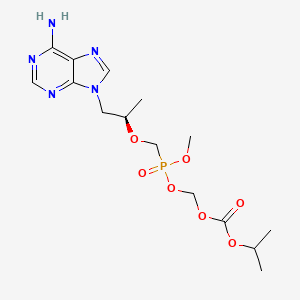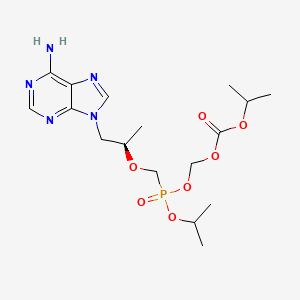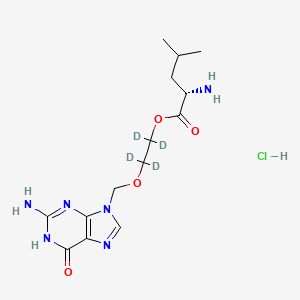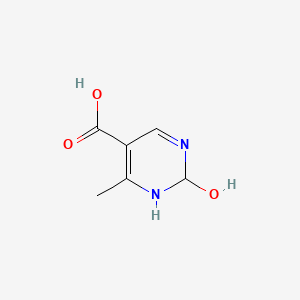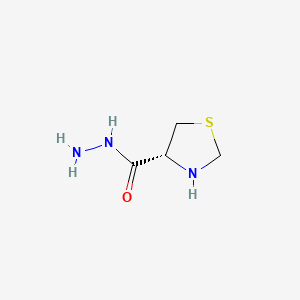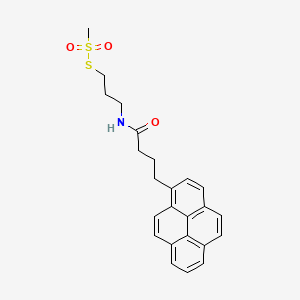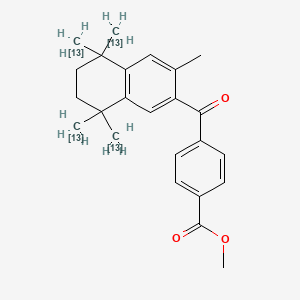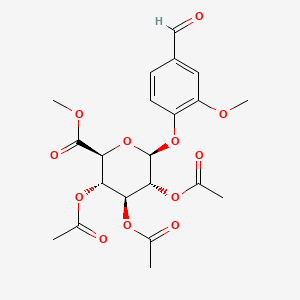
4-Formyl-2-methoxyphenyl |A-D-Glucopyranosiduronic Acid Triacetate Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest compound I found is “4-Formyl-2-methoxyphenyl methacrylate” which has a molecular formula of CHO and an average mass of 220.221 Da . Another related compound is “4-Formyl-2-methoxyphenyl acetate” with a molecular formula of CH3CO2C6H3-4-(CHO)-2-OCH3 and a molecular weight of 194.18 .
Synthesis Analysis
In a study, a compound called bis (4-formyl-2 methoxy phenyl carbonate) was synthesized using two green reagents, dimethyl carbonate and vanillin . This might provide some insight into the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of “4-Formyl-2-methoxyphenyl methacrylate” was analyzed and identified from the 13 C nuclear magnetic resonance spectra .
Chemical Reactions Analysis
In the same study, the novel modified Schiff base nanoparticles resulted from the crosslinking of FMPC with chitosan were confirmed by cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectroscopy .
Physical And Chemical Properties Analysis
The thermal stability of the formed nanoparticles was predicted using thermogravimetric analysis . The morphology of the nanoparticles as observed from HRTEM was found to be smooth and spherical in nature .
Wirkmechanismus
Target of Action
The primary targets of the compound “4-Formyl-2-methoxyphenyl |A-D-Glucopyranosiduronic Acid Triacetate Methyl Ester” are currently unknown. This compound is a derivative of vanillin , which is known to interact with various enzymes and receptors in the body.
Mode of Action
As a derivative of vanillin, it may share some of the parent compound’s properties, such as antioxidant activity
Biochemical Pathways
Vanillin, the parent compound, is known to participate in various biochemical pathways, including those involved in inflammation and pain perception . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The parent compound, vanillin, is well-absorbed and widely distributed in the body
Result of Action
As a derivative of vanillin, it may share some of the parent compound’s properties, such as antioxidant activity . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O12/c1-10(23)29-16-17(30-11(2)24)19(31-12(3)25)21(33-18(16)20(26)28-5)32-14-7-6-13(9-22)8-15(14)27-4/h6-9,16-19,21H,1-5H3/t16-,17-,18-,19+,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHPZBHVIGLWPP-VDRZXAFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)OC)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)OC)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747828 |
Source


|
| Record name | 4-Formyl-2-methoxyphenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704885-44-9 |
Source


|
| Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-methoxyphenyl, methyl ester, 2,3,4-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704885-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-2-methoxyphenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
